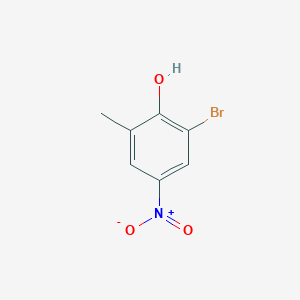

2-Bromo-6-methyl-4-nitrophenol

Vue d'ensemble

Description

2-Bromo-6-methyl-4-nitrophenol is an organic compound with the molecular formula C7H6BrNO3. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol, ether, and chloroform but insoluble in water . This compound is used in various chemical industries and research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Bromo-6-methyl-4-nitrophenol can be synthesized through a multi-step process involving nitration and bromination reactions. The synthesis typically begins with the nitration of 2-methylphenol (o-cresol) to form 2-methyl-4-nitrophenol. This intermediate is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-6-methyl-4-nitrophenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., copper(I) iodide).

Reduction: Hydrogen gas, palladium on carbon, ethanol.

Oxidation: Potassium permanganate, sulfuric acid, water.

Major Products Formed

Substitution: Various substituted phenols depending on the nucleophile used.

Reduction: 2-Bromo-6-methyl-4-aminophenol.

Oxidation: Quinone derivatives.

Applications De Recherche Scientifique

2-Bromo-6-methyl-4-nitrophenol is utilized in several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

Biology: Employed in biochemical assays to study enzyme activities and interactions.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Used as an intermediate in the production of dyes, agrochemicals, and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2-Bromo-6-methyl-4-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-4-nitrophenol: Similar structure but lacks the methyl group at the 6-position.

4-Bromo-2-nitrophenol: Similar structure but with different positions of the bromine and nitro groups.

2-Methyl-4-nitrophenol: Lacks the bromine atom.

Uniqueness

2-Bromo-6-methyl-4-nitrophenol is unique due to the presence of both bromine and nitro groups along with a methyl group, which imparts distinct chemical reactivity and biological activity.

Activité Biologique

2-Bromo-6-methyl-4-nitrophenol (CAS Number: 4186-49-6) is an organic compound with a unique structure that includes a bromine atom, a nitro group, and a methyl group attached to a phenolic ring. This combination imparts distinct chemical properties and potential biological activities. This article explores the biological activity of this compound through various studies, mechanisms of action, and its applications in medicinal chemistry.

The molecular formula for this compound is C₇H₆BrNO₃. It is characterized by:

- Appearance : Yellow crystalline solid

- Solubility : Soluble in organic solvents like ethanol and ether; insoluble in water

- Reactivity : Undergoes Smiles rearrangement, allowing for the synthesis of valuable derivatives.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various pharmacological properties. The mechanism of action is likely related to its ability to form reactive intermediates that interact with cellular components. Some key aspects include:

- Protein Binding : The compound can bind with specific proteins and enzymes, facilitated by halogen bonding due to the presence of bromine.

- Enzyme Inhibition : It has been investigated for its potential to inhibit specific kinases involved in cell proliferation, suggesting anticancer properties.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

-

Anticancer Activity :

- A study demonstrated that this compound could inhibit the activity of certain kinases, leading to reduced tumor cell proliferation. The binding affinity was enhanced due to its functional groups, which may allow for selective targeting of cancer cells.

- Antimicrobial Properties :

- Enzyme Inhibition Studies :

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 2-Bromo-4-nitrophenol | Lacks the methyl group at the 6-position | Less steric hindrance compared to 2-Bromo-6-methyl |

| 4-Bromo-2-nitrophenol | Different positions of bromine and nitro groups | Different reactivity profile due to position |

| 2-Methyl-4-nitrophenol | Lacks the bromine atom | No halogen bonding capability |

This table illustrates how the presence of both bromine and nitro groups along with a methyl group in this compound contributes to its distinct biological activity not found in its analogs.

Propriétés

IUPAC Name |

2-bromo-6-methyl-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-4-2-5(9(11)12)3-6(8)7(4)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMYXGRHDGEXOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.